1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a chemical compound with the molecular formula C5H5N5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .
Synthesis Analysis
The 1H-pyrazolo[4,3-d]pyrimidine scaffold was identified using a high-throughput virtual screening . A focused library was designed and synthesized through a structure-based strategy . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .Molecular Structure Analysis
The molecular weight of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is 135.1267 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) . The Canonical SMILES is C1=NNC2=NC=NC(=C21)N .Chemical Reactions Analysis
The compound has been used in the synthesis of a novel potent PAK1 inhibitor, ZMF-10, which presented an IC50 value of 174 nM with good selectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 135.13 g/mol . The molecular formula is C5H5N5 .Scientific Research Applications
Antiviral Activity
1H-Pyrazolo[4,3-d]pyrimidin-5-amine hydrochloride derivatives have shown antiviral activity against certain viruses. For instance, related compounds were investigated as potential Zika virus inhibitors . Understanding their mechanisms and optimizing their efficacy could lead to novel antiviral therapies.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride affects the cell cycle progression pathway . This leads to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride’s action include significant inhibition of cell growth and induction of apoptosis within cells .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBVXWYABIZNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride |
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